molecular formula C20H15ClO2 B12844733 4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12844733
M. Wt: 322.8 g/mol
InChI Key: QSGGPPILJQLNBR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a chloro substituent, and an aldehyde functional group on a biphenyl backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1′-biphenyl]-3-ol in methanolic solution . The reaction conditions often include the use of methanol as a solvent and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. For instance, its Schiff base derivatives have been shown to coordinate with metal ions, forming complexes that exhibit significant biological activities . These interactions often involve the nitrogen of the azomethine group and the deprotonated phenolic oxygen atoms, leading to the formation of stable metal-ligand complexes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of 4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde.

    4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-ol: A related compound with a hydroxyl group instead of an aldehyde group.

    4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carboxylic acid: The oxidized form of the target compound.

Uniqueness

4-(Benzyloxy)-4’-chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form various derivatives. This versatility makes it valuable in synthetic chemistry and materials science.

Properties

Molecular Formula

C20H15ClO2

Molecular Weight

322.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H15ClO2/c21-19-9-6-16(7-10-19)17-8-11-20(18(12-17)13-22)23-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

QSGGPPILJQLNBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

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